molecular formula C24H27FN2O4 B565330 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone CAS No. 1071167-49-1

1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone

Cat. No.: B565330
CAS No.: 1071167-49-1
M. Wt: 429.507
InChI Key: XMXHEBAFVSFQEX-BMSJAHLVSA-N
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Description

1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone is a deuterated form of iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia and bipolar disorder. The deuterium atoms in iloperidone-d3 replace three hydrogen atoms, which can be useful in various scientific studies, particularly in mass spectrometry, as it serves as an internal standard for the quantification of iloperidone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iloperidone involves several steps, starting with the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 1-[4-(3-chloropropoxyl)-3-methoxyphenyl]ethyl ketone in an inorganic alkaline aqueous solution . The deuterated form, iloperidone-d3, is synthesized by incorporating deuterium atoms into the iloperidone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process .

Industrial Production Methods

Industrial production of iloperidone-d3 follows similar synthetic routes as the non-deuterated form but requires the use of deuterated chemicals to ensure the incorporation of deuterium atoms. The process involves rigorous quality control to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include hydroxy iloperidone, reduced iloperidone, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of iloperidone-d3 is similar to that of iloperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This antagonism helps in alleviating the symptoms of schizophrenia and bipolar disorder by modulating the activity of these neurotransmitters in the brain .

Comparison with Similar Compounds

1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone can be compared with other atypical antipsychotic agents such as:

This compound is unique due to its deuterated form, which provides advantages in analytical studies, particularly in mass spectrometry, by serving as a stable internal standard .

Properties

IUPAC Name

1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLSZDJAXFXJTA-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone
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1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone
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1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone
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1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone
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1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone

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